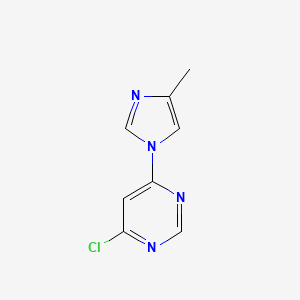

4-Cloro-6-(4-metil-1H-imidazol-1-il)pirimidina

Descripción general

Descripción

“4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is a key component in many functional molecules .

Synthesis Analysis

Imidazole compounds can be synthesized through various methods. For instance, one method involves the cyclization of amido-nitriles, which can form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .Molecular Structure Analysis

The molecular structure of “4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine” includes an imidazole ring, a pyrimidine ring, and a methyl group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom .Chemical Reactions Analysis

Imidazole compounds can participate in a variety of chemical reactions due to their amphoteric nature, meaning they can exhibit both acidic and basic properties . The presence of a positive charge on either of the two nitrogen atoms allows it to show two equivalent tautomeric forms .Aplicaciones Científicas De Investigación

Química Medicinal

4-Cloro-6-(4-metil-1H-imidazol-1-il)pirimidina: es un compuesto de interés en química medicinal debido a su anillo de imidazol, una estructura central que se encuentra en muchos agentes terapéuticos . Los derivados de imidazol son conocidos por una amplia gama de actividades biológicas, incluyendo propiedades antibacterianas, antifúngicas y antivirales. Este compuesto podría servir como un precursor en la síntesis de nuevos fármacos con mayor eficacia contra cepas resistentes de varios patógenos.

Agricultura

En el sector agrícola, los compuestos que contienen imidazol como la This compound pueden utilizarse para desarrollar nuevos pesticidas o fungicidas . Su capacidad para inhibir el crecimiento de microorganismos dañinos puede proteger los cultivos y aumentar los rendimientos, haciéndolos valiosos para mejorar la seguridad alimentaria.

Aplicaciones Industriales

La parte de imidazol es parte de varios productos químicos industriales, incluyendo colorantes, desinfectantes e inhibidores de corrosión . El compuesto en cuestión podría utilizarse en la síntesis de tales productos químicos, contribuyendo a la fabricación de productos con mejores características de rendimiento.

Ciencia Ambiental

Las aplicaciones ambientales de los derivados de imidazol pueden incluir su uso como intermediarios en la creación de compuestos que pueden ayudar en los procesos de biorremediación o como sensores para contaminantes ambientales . Sus propiedades químicas les permiten interactuar con diversas sustancias, lo que potencialmente ayuda en la detección y descomposición de contaminantes ambientales.

Bioquímica

En bioquímica, la This compound podría utilizarse en el estudio de la inhibición enzimática o como un bloque de construcción para compuestos que interactúan con macromoléculas biológicas . Esto puede conducir a una mejor comprensión de los procesos biológicos y al desarrollo de herramientas bioquímicas.

Ciencia de Materiales

La ciencia de los materiales podría beneficiarse de la incorporación de derivados de imidazol en polímeros o recubrimientos para mejorar las propiedades de los materiales, como la estabilidad térmica o la retardancia a la llama . Las características estructurales del compuesto podrían explotarse para mejorar la durabilidad y funcionalidad de los materiales utilizados en diversas industrias.

Direcciones Futuras

Imidazole compounds have a broad range of applications and are used in a variety of fields, including pharmaceuticals, agrochemicals, dyes for solar cells, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to the preponderance of applications to which this important heterocycle is being deployed .

Mecanismo De Acción

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .

Biochemical Pathways

Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .

Result of Action

Imidazole derivatives are known to have a wide range of effects at the molecular and cellular level .

Análisis Bioquímico

Biochemical Properties

Imidazole-containing compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and properties of the compound .

Cellular Effects

Imidazole-containing compounds have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Imidazole-containing compounds can exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The stability, degradation, and long-term effects on cellular function of imidazole-containing compounds have been studied in in vitro or in vivo studies .

Dosage Effects in Animal Models

Imidazole-containing compounds have been studied for their threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Imidazole-containing compounds are known to interact with various enzymes or cofactors, and can influence metabolic flux or metabolite levels .

Transport and Distribution

Imidazole-containing compounds can interact with various transporters or binding proteins, and can influence their localization or accumulation .

Subcellular Localization

Imidazole-containing compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

4-chloro-6-(4-methylimidazol-1-yl)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4/c1-6-3-13(5-12-6)8-2-7(9)10-4-11-8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTJLKUOVJHBYPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C=N1)C2=CC(=NC=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50649988 | |

| Record name | 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941294-32-2 | |

| Record name | 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=941294-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(4-methyl-1H-imidazol-1-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50649988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Amino-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1604350.png)

![3-Bromo-1H-pyrrolo[2,3-B]pyridine-4-carbonitrile](/img/structure/B1604363.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridine](/img/structure/B1604369.png)